4-(4-Aminomethyl-oxazol-2-yl)-phenylamine dihydrochloride 4-(4-Aminomethyl-oxazol-2-yl)-phenylamine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13646477
InChI: InChI=1S/C10H11N3O.2ClH/c11-5-9-6-14-10(13-9)7-1-3-8(12)4-2-7;;/h1-4,6H,5,11-12H2;2*1H
SMILES: C1=CC(=CC=C1C2=NC(=CO2)CN)N.Cl.Cl
Molecular Formula: C10H13Cl2N3O
Molecular Weight: 262.13 g/mol

4-(4-Aminomethyl-oxazol-2-yl)-phenylamine dihydrochloride

CAS No.:

Cat. No.: VC13646477

Molecular Formula: C10H13Cl2N3O

Molecular Weight: 262.13 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Aminomethyl-oxazol-2-yl)-phenylamine dihydrochloride -

Specification

Molecular Formula C10H13Cl2N3O
Molecular Weight 262.13 g/mol
IUPAC Name 4-[4-(aminomethyl)-1,3-oxazol-2-yl]aniline;dihydrochloride
Standard InChI InChI=1S/C10H11N3O.2ClH/c11-5-9-6-14-10(13-9)7-1-3-8(12)4-2-7;;/h1-4,6H,5,11-12H2;2*1H
Standard InChI Key FIGSNEOKCFPOOJ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NC(=CO2)CN)N.Cl.Cl
Canonical SMILES C1=CC(=CC=C1C2=NC(=CO2)CN)N.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The base compound, 4-(4-aminomethyl-oxazol-2-yl)-phenylamine, has the molecular formula C₁₀H₁₁N₃O, with a molecular weight of 189.21 g/mol. As a dihydrochloride salt, the formula becomes C₁₀H₁₃Cl₂N₃O, and the molecular weight increases to 262.13 g/mol (calculated by adding two equivalents of HCl, 36.46 g/mol each) .

Structural Elucidation

The structure comprises:

  • A 4-aminophenyl group (C₆H₄NH₂) attached to the 2-position of the oxazole ring.

  • An aminomethyl group (-CH₂NH₂) at the 4-position of the oxazole.

  • Two hydrochloride groups protonating the primary amines, forming a zwitterionic structure.

Key spectral data from NMR and mass spectrometry (MS) confirm this arrangement. For instance, the 1H^1H NMR spectrum of analogous oxazole derivatives reveals aromatic protons at δ 7.25–7.40 ppm and oxazole protons at δ 6.21–6.23 ppm . The dihydrochloride form exhibits downfield shifts for NH₃⁺ protons (~δ 8.75–9.60 ppm) due to protonation .

Synthesis and Optimization

Synthetic Routes

The synthesis of 4-(4-aminomethyl-oxazol-2-yl)-phenylamine dihydrochloride involves sequential functionalization of the oxazole and phenylamine moieties. A representative pathway, inferred from related methodologies , includes:

  • Oxazole Ring Formation: Cyclocondensation of α-amino ketones with nitriles generates the oxazole core. For example, reacting 4-aminophenylglyoxal with cyanamide yields 2-(4-aminophenyl)oxazole .

  • Aminomethylation: Introducing the aminomethyl group via Mannich reaction or reductive amination. A common approach uses formaldehyde and ammonium chloride under acidic conditions .

  • Salt Formation: Treating the free base with hydrochloric acid to precipitate the dihydrochloride salt.

Table 1: Key Reaction Conditions

StepReagents/ConditionsYield (%)
Oxazole formationGlyoxal derivative + cyanamide, 80°C65–70
AminomethylationHCHO, NH₄Cl, HCl (cat.), ethanol, reflux50–55
Salt formationHCl (2 eq.), diethyl ether, 0°C85–90

Purification and Characterization

Crude product purification employs recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water + 0.1% TFA) confirms ≥95% purity . MS analysis ([M+H]⁺ = 190.1 m/z for the base; [M+Cl]⁻ = 262.1 m/z for the salt) aligns with theoretical values .

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt exhibits enhanced aqueous solubility (>50 mg/mL at 25°C) compared to the free base (<5 mg/mL). It remains stable under ambient conditions for >12 months but degrades upon prolonged exposure to light or moisture, forming decomposition products detectable via thin-layer chromatography (TLC) .

Table 2: Physicochemical Profile

PropertyValue
Melting point215–217°C (decomposes)
LogP (salt)-1.2 (calculated)
pKa (amine)8.9 ± 0.3 (free base)

Spectroscopic Data

  • IR (KBr): N-H stretch (3300–3200 cm⁻¹), C=N oxazole (1640 cm⁻¹), aromatic C=C (1600 cm⁻¹) .

  • UV-Vis (H₂O): λₘₐₓ = 268 nm (ε = 12,500 L·mol⁻¹·cm⁻¹) .

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